1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
Description
The compound 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea features a 1,2,3,4-tetrahydroquinolin core substituted with a methyl group at position 1, a ketone at position 2, and a urea bridge connecting the 6-position of the tetrahydroquinoline to a thiophen-2-yl group. This structure combines a partially saturated heterocyclic core with a urea-based linker, which may influence solubility, hydrogen-bonding capacity, and biological interactions.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-12-6-5-11(9-10(12)4-7-14(18)19)16-15(20)17-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWHGJGWZXFTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a member of the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.43 g/mol. The structure includes a tetrahydroquinoline moiety and a thiophene ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.43 g/mol |
| LogP | 2.7258 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 45.871 Ų |
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains. A study indicated that it exhibits significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antibacterial Efficacy
In vitro testing demonstrated that at a concentration of 100 mg/mL, the compound effectively inhibited the growth of Pseudomonas aeruginosa , showcasing a promising antibacterial profile against Gram-negative bacteria .
Antifungal Activity
Research has also highlighted the antifungal potential of this compound. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger , where it showed moderate antifungal activity. The results suggest that the compound may inhibit fungal cell membrane synthesis.
Anticancer Properties
Emerging studies have pointed towards the anticancer potential of tetrahydroquinoline derivatives. The compound has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The thiophene moiety contributes to membrane permeability alterations in fungi.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins.
Comparison with Similar Compounds
Core Heterocyclic Systems
The tetrahydroquinolin core distinguishes the target compound from analogs with pyridin, triazine, or benzofuran systems. For example:
Substituent Variations
- Thiophen-2-yl Group : Common in the target compound, 5h , 5j , and 5k (), suggesting its role as a pharmacophore for π-π stacking or sulfur-mediated interactions .
- Urea vs. Carboximidamide : The urea group in the target compound and 5h contrasts with the carboximidamide in 35 (), which may impact receptor binding or metabolic stability .
Physical Properties
The higher yields for pyridin-based analogs (e.g., 5j) versus tetrahydroquinolin derivatives (e.g., 35) suggest synthetic challenges associated with saturated cores .
Anticancer Potential
- The thiophen-2-yl group may contribute to this activity .
- The carboximidamide group may target different pathways compared to urea .
Structure-Activity Relationships (SAR)
- Core Rigidity: The tetrahydroquinolin core’s partial saturation may enhance conformational stability compared to planar pyridin or triazine systems.
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 5h ) could improve membrane permeability, whereas ester groups (e.g., 5j ) might influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
